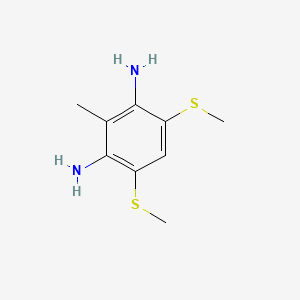
二甲基硫代甲苯二胺
描述
Dimethyl thio-toluene diamine (DMTD) is an aromatic diamine compound with a molecular formula of C7H12N2S. It is a colorless liquid with a strong odor, and it is insoluble in water. DMTD is widely used in the synthesis of various organic compounds, and it has also been used as a flame retardant.
科学研究应用
Application in Polyurea Elastomers
Specific Scientific Field
Polymer Science
Summary of the Application
Dimethyl thio-toluene diamine (DMTDA) is used as a raw material in the preparation of adjacency crosslinked polyurethane-urea (PUU) elastomers . It’s also used in the synthesis of polyureas with high overall mechanical properties .
Methods of Application or Experimental Procedures
In the preparation of PUU elastomers, DMTDA is used as a chain extender along with hydroxyl-terminated liquid butadiene-nitrile (HTBN), toluene diisocyanate (TDI), dicumyl peroxide (DCP) as initiator, and N,N′-m-phenylene dimaleimide . In the synthesis of polyureas, DMTDA is used with isophorone diisocyanate (IPDI) and 2-ureido-4[1H]-pyrimidone (UPy) units .
Results or Outcomes
The PUU elastomers prepared using DMTDA showed improved thermal stability compared to linear PUU . In the case of polyureas, the incorporation of UPy units resulted in remarkable improvements in Young’s modulus, tensile strength, and toughness .
Application as Thiourea Organocatalysts
Specific Scientific Field
Organic Chemistry
Summary of the Application
DMTDA has been evaluated for use as a thiourea organocatalyst in the 1,4-addition of dimethyl malonate to trans- -nitrostyrene .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of DMTDA are not detailed in the available resources.
Results or Outcomes
The reaction with DMTDA-derived catalyst resulted in low enantioselectivity .
Application in Polyureas with Improved Mechanical Properties
Summary of the Application
Dimethyl thio-toluene diamine (DMTDA) is used in the synthesis of polyureas with improved mechanical properties. The polyureas are synthesized by replacing a portion of isophorone diisocyanate (IPDI) with a UPy-derived diisocyanate .
Methods of Application or Experimental Procedures
The synthetic procedure involves the reaction of IPDI and UPy-NCO with DMTDA as the chain extender .
Results or Outcomes
The polyureas synthesized using this method showed remarkable improvements in Young’s modulus, tensile strength, and toughness when UPy units were incorporated .
Application in Adjacency Crosslinked Polyurethane-Urea Elastomers
Summary of the Application
DMTDA is used as a raw material in the preparation of adjacency crosslinked polyurethane-urea (PUU) elastomers .
Methods of Application or Experimental Procedures
The elastomers are prepared using hydroxyl-terminated liquid butadiene-nitrile (HTBN), toluene diisocyanate (TDI), and DMTDA as raw materials, dicumyl peroxide (DCP) as initiator, and N,N′-m-phenylene dimaleimide (HVA-2) as the crosslinking agent .
Results or Outcomes
The PUU elastomers prepared using DMTDA showed improved thermal stability compared to linear PUU .
属性
IUPAC Name |
2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBDYPHJXUHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)SC)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869437 | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,5-Dimethylthio-2,6-diaminotoluene | |
CAS RN |
104983-85-9, 106264-79-3 | |
| Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacure 300 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

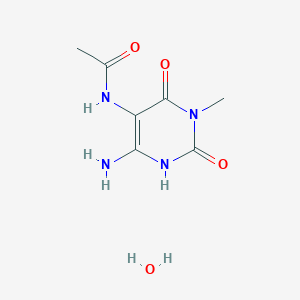

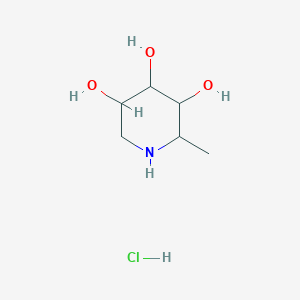
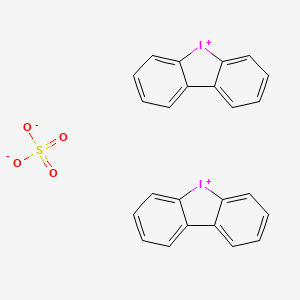
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
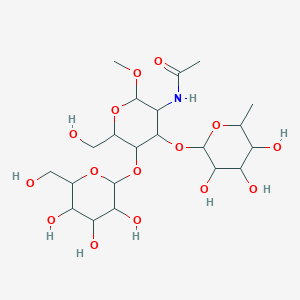

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)
